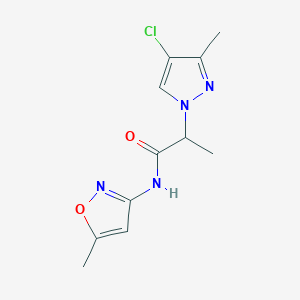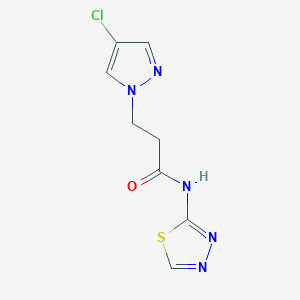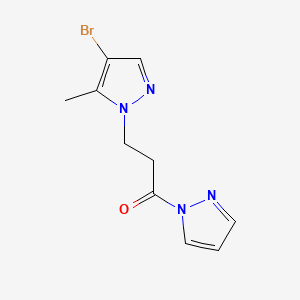![molecular formula C17H21IN2O3 B4359350 N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide](/img/structure/B4359350.png)
N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide
Overview
Description
N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, an iodophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodophenoxy group: This step involves the reaction of the furan derivative with 4-iodophenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the dimethylamino group: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The iodophenoxy group can be reduced to form phenolic derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN2O3/c1-20(2)11-3-10-19-17(21)16-9-8-15(23-16)12-22-14-6-4-13(18)5-7-14/h4-9H,3,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGKKCOJLODLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-2-adamantyl-2-[(5-{2-[1-(2-pyridinyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4359274.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B4359291.png)
![8-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4359292.png)
![11-(difluoromethyl)-13-(1-ethyl-5-methylpyrazol-4-yl)-4-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4359311.png)
![4-(2,4-dimethoxy-3-methylphenyl)-13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4359318.png)

![{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYLPIPERIDINO)METHANONE](/img/structure/B4359331.png)
![7-(difluoromethyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4359337.png)
![7-(difluoromethyl)-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4359344.png)

![(E)-3-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B4359363.png)
![2-[(1-methyl-1H-pyrazol-5-yl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4359370.png)
![3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE](/img/structure/B4359371.png)

